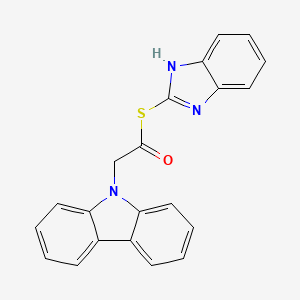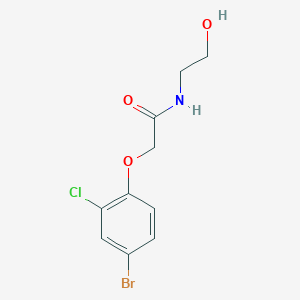
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a cyanoacrylamide derivative that has been shown to exhibit a variety of interesting properties, including anti-cancer activity and inhibition of bacterial growth. In
作用機序
The mechanism of action of N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is not fully understood. However, it has been suggested that the compound may act by inhibiting various cellular processes, such as DNA replication and protein synthesis. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and antibacterial activity, it has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and urease. Additionally, it has been shown to exhibit antioxidant activity, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potentially valuable tool for studying these processes. However, one limitation is that the compound may exhibit toxicity at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide. One area of interest is the development of more potent derivatives of the compound, which could exhibit improved anti-cancer and antibacterial activity. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in the treatment of oxidative stress-related diseases. Finally, the compound could be further studied for its potential use in combination with other drugs or therapies to enhance their efficacy.
合成法
The synthesis of N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide can be achieved through a multi-step process involving the reaction of various reagents. One approach involves the reaction of 3-bromobenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with cyanoacetic acid in the presence of triethylamine to yield N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide.
科学的研究の応用
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and microbiology. This compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for use as an antibacterial agent.
特性
IUPAC Name |
(Z)-N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClN3O3/c17-12-2-1-3-13(8-12)20-16(22)11(9-19)6-10-7-14(21(23)24)4-5-15(10)18/h1-8H,(H,20,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVLJYPKAREHU-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)

![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4929445.png)